molecular formula C9H9NO4 B12113586 4-(Methylamino)benzene-1,3-dicarboxylic acid CAS No. 779349-89-2

4-(Methylamino)benzene-1,3-dicarboxylic acid

Katalognummer: B12113586
CAS-Nummer: 779349-89-2
Molekulargewicht: 195.17 g/mol
InChI-Schlüssel: UWMMOZYVUBABMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzenedicarboxylicacid, 4-(methylamino)- is a chemical compound with the molecular formula C9H9NO4 It is a derivative of benzenedicarboxylic acid, where one of the carboxyl groups is substituted with a methylamino group

Vorbereitungsmethoden

The synthesis of 1,3-Benzenedicarboxylicacid, 4-(methylamino)- typically involves the reaction of 1,3-benzenedicarboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1,3-Benzenedicarboxylicacid, 4-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3-Benzenedicarboxylicacid, 4-(methylamino)- has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.

    Industry: This compound can be used in the production of various materials and chemicals.

Wirkmechanismus

The mechanism of action of 1,3-Benzenedicarboxylicacid, 4-(methylamino)- involves its interaction with specific molecular targets and pathways. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1,3-Benzenedicarboxylicacid, 4-(methylamino)- can be compared with other similar compounds, such as:

    1,3-Benzenedicarboxylic acid: The parent compound without the methylamino substitution.

    4-Aminobenzoic acid: A similar compound with an amino group instead of a methylamino group.

    Methyl 1,3-benzenedicarboxylate: A methyl ester derivative of 1,3-benzenedicarboxylic acid.

Eigenschaften

CAS-Nummer

779349-89-2

Molekularformel

C9H9NO4

Molekulargewicht

195.17 g/mol

IUPAC-Name

4-(methylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H9NO4/c1-10-7-3-2-5(8(11)12)4-6(7)9(13)14/h2-4,10H,1H3,(H,11,12)(H,13,14)

InChI-Schlüssel

UWMMOZYVUBABMV-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=C1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.